3-Chloro-2-methylpropene

描述

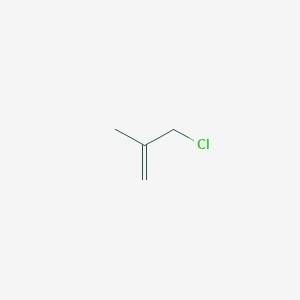

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-4(2)3-5/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAOPZTJOUYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl, Array | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020279 | |

| Record name | 3-Chloro-2-methylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylallyl chloride appears as a colorless to straw-colored liquid with a sharp penetrating odor. Less dense than water and insoluble in water. Flash point below 0 °F. May be toxic by ingestion. Irritating to skin and eyes. Used to make plastics and pharmaceuticals., Liquid, Colorless to yellow liquid, with pungent odor; [ICSC] Odor: stench; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 3-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

160 to 162 °F at 760 mmHg (NTP, 1992), 71-72 °C, 72 °C | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

9 °F (NTP, 1992), -12 °C, -3 °F (OPEN CUP), 92 °F (-12 °C) (CLOSED CUP), -12 °C c.c. | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol and ether, very soluble in chloroform, and soluble in acetone., Solubility in water at 20 °C is ca. 0.05 wt%; water solubility in methylallyl chloride is 0.04 wt%., 1400 mg/l in water at 25 °C., Solubility in water, g/100ml at 25 °C: 0.14 (very poor) | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.928 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9210 at 15 °C/4 °C; 0.9165 at 20 °C/4 °C, Density of commercial grade = 0.926-0.930 at 20 °C/20 °C, Relative density (water = 1): 0.92 | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

101.7 mmHg at 68 °F (NTP, 1992), 102.0 [mmHg], 101.7 mm Hg (13.53 x 10 +3 Pa) @ 20 °C, Vapor pressure, kPa at 20 °C: 14 | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-2-methyl-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Under the influence of light and/or heat, the formation of low concentrations of dimeric methallyl chloride occurs. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO STRAW-COLORED LIQUID | |

CAS No. |

563-47-3 | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-2-methyl-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylprop-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-methylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A9X1C3I3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -112 °F (NTP, 1992), < -80 °C, -80 °C | |

| Record name | METHYLALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-2-METHYL-1-PROPENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

β-Methallyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Methallyl chloride, systematically named 3-chloro-2-methyl-1-propene, is a versatile bifunctional organic compound. It incorporates both an allyl chloride and a vinyl group, making it a valuable reagent and building block in organic synthesis. Its reactivity allows for the introduction of the isobutenyl group into various molecular frameworks, a structural motif of interest in the development of novel therapeutic agents and other advanced materials. This technical guide provides an in-depth overview of the physical and chemical properties of β-methallyl chloride, detailed experimental protocols for the determination of its key characteristics, and a summary of its primary synthesis pathway.

Physical and Chemical Properties

β-Methallyl chloride is a colorless to pale yellow, flammable liquid with a pungent odor.[1] It is characterized by its high volatility and is sparingly soluble in water.[2] The key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇Cl | [3][4][5][6][7] |

| Molecular Weight | 90.55 g/mol | [3][4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [3][6][8] |

| Odor | Pungent, sharp, unpleasant | [1][3] |

| Density | 0.925 - 0.928 g/mL at 20°C | [3][4][9] |

| Boiling Point | 71-72.2°C | [3][4][6][9] |

| Melting Point | -80°C | [3][4][9] |

| Flash Point | -12 to -18°C | [3][6][10] |

| Refractive Index (n²⁰/D) | 1.427 - 1.428 | [3][4] |

| Vapor Pressure | 102 mmHg at 20°C | [4] |

| Vapor Density | 3.12 (vs air) | [4] |

| Solubility | Soluble in acetone, ethanol, diethyl ether; sparingly soluble in water.[2][3] | [2][3] |

Chemical Properties and Reactivity

| Property | Description | Source(s) |

| CAS Number | 563-47-3 | [3][4][6] |

| Stability | Stable under normal transport conditions.[9] May be stabilized with inhibitors like BHT.[4] Sensitive to light.[2] | [2][4][9] |

| Reactivity | Strong alkylating agent.[6] Reacts vigorously with oxidizing agents and is incompatible with strong bases.[2][10] May react with water at elevated temperatures.[2] | [2][6][10] |

| Hazardous Decomposition Products | Upon combustion, may produce irritating and toxic gases such as hydrogen chloride and phosgene.[9] | [9] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of β-methallyl chloride.

Determination of Boiling Point (Capillary Method)

The boiling point of β-methallyl chloride can be determined using the capillary method, which relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid sample (β-methallyl chloride)

Procedure:

-

A small amount of β-methallyl chloride is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or an aluminum block and heated gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the liquid.[9]

-

The apparatus is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.

Determination of Density (Gravimetric Method)

The density of liquid β-methallyl chloride can be determined by accurately measuring the mass of a known volume of the substance.

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Measuring cylinder or pycnometer (for higher accuracy)

-

Liquid sample (β-methallyl chloride)

Procedure:

-

The mass of a clean, dry measuring cylinder or pycnometer is accurately measured and recorded.

-

A specific volume of β-methallyl chloride is carefully added to the measuring cylinder or pycnometer. The volume is read from the bottom of the meniscus.

-

The mass of the measuring cylinder or pycnometer containing the liquid is then measured and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how much light bends as it passes through the substance, is a characteristic property that can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Liquid sample (β-methallyl chloride)

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of β-methallyl chloride are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and locked.

-

Light is directed through the sample by adjusting the mirror.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions appears in the field of view.

-

The compensator is adjusted to eliminate any color fringes and sharpen the boundary line.

-

The adjustment knob is used to center the sharp boundary line on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Synthesis of β-Methallyl Chloride

The primary industrial method for the synthesis of β-methallyl chloride is the gas-phase chlorination of isobutylene.

Reaction Mechanism: Electrophilic Substitution

The reaction proceeds via an electrophilic substitution mechanism. Chlorine reacts with the excess isobutylene at a low temperature (around 0°C) to yield methallyl chloride. The mechanism involves an electrophilic attack by a chlorine atom on the terminal unsaturated carbon, followed by the elimination of a proton.

Caption: Reaction mechanism for the synthesis of β-Methallyl Chloride.

Industrial Synthesis Workflow

The industrial production of β-methallyl chloride involves several key stages, from the initial reaction to the final purification of the product.

Caption: Industrial synthesis workflow for β-Methallyl Chloride.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN1456544A - Methallyl chloride synthetic process and apparatus thereof - Google Patents [patents.google.com]

- 8. US4870220A - Process for manufacturing methallyl chloride - Google Patents [patents.google.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. CN104098420A - Method for preparing isobutylene with isobutane through chlorination - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-2-methylpropene (CAS 563-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methylpropene (also known as methallyl chloride), a versatile chemical intermediate with the CAS number 563-47-3. This document consolidates critical information on its chemical and physical properties, synthesis, and reactivity, with a particular focus on its applications in organic synthesis and its metabolic fate. Detailed experimental protocols for key reactions, safety information, and spectroscopic data are presented to support its use in research and development.

Chemical and Physical Properties

This compound is a colorless to pale-yellow liquid characterized by a sharp, irritating odor.[1] It is a highly flammable and reactive compound, making it a valuable precursor in various chemical syntheses. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇Cl | [2] |

| Molecular Weight | 90.55 g/mol | [2] |

| CAS Number | 563-47-3 | |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Odor | Sharp, irritating | [1] |

| Boiling Point | 71-72 °C | [1] |

| Freezing Point | -12 °C | [1] |

| Density | 0.9165 g/cm³ at 20 °C/4 °C | [1] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, diethyl ether, and ethanol. | [1] |

| Vapor Pressure | 102 mm Hg at 20 °C | |

| Flash Point | -18 °C |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral information is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data Reference |

| Infrared (IR) Spectroscopy | Prism[3]; Grating[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton[5]; ¹³C[6] |

| Mass Spectrometry (MS) | [7] |

Synthesis and Manufacturing

The primary industrial production method for this compound is the substitutive chlorination of isobutylene. An alternative synthesis route involves the chlorination of isoprene.

A general workflow for the industrial production is outlined below.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of plastics, pharmaceuticals, and other organic chemicals. It also serves as an insecticide and fumigant.

Synthesis of Cyclobutanone

A notable application of this compound is in the synthesis of cyclobutanone, a valuable building block in organic chemistry.

Experimental Protocol: Synthesis of Cyclobutanone from this compound

This protocol is adapted from the procedure for the synthesis of methylenecyclopropane, a precursor to cyclobutanone.[1]

Materials:

-

This compound (distilled before use)

-

Sodium amide

-

Dry tetrahydrofuran (THF)

-

tert-Butyl alcohol

-

Nitrogen gas

-

Methanol-dry ice bath

Procedure:

-

A solution of 228 g (2.52 moles) of 3-chloro-2-methyl-1-propene in 500 ml of dry tetrahydrofuran is prepared.[1]

-

This solution is added to a stirred basic mixture (prepared from sodium amide and tert-butyl alcohol in THF).[1]

-

The mixture is heated to 65°C over approximately 8 hours, with a light stream of nitrogen used to carry the resulting methylenecyclopropane into a cold trap maintained at -80°C.[1]

-

After the addition is complete, the reaction mixture is stirred and heated at 65°C for an additional 3 hours.[1]

-

The methylenecyclopropane collected in the cold trap is then used in subsequent steps to synthesize cyclobutanone via epoxidation to oxaspiropentane followed by rearrangement.[1]

Cationic Polymerization

This compound can undergo cationic polymerization, a process initiated by a cationic species. This reaction is particularly favorable for alkenes that can form stable carbocations. The isobutylene backbone of this compound can stabilize a tertiary carbocation, making it a suitable monomer for this type of polymerization.

Metabolism and Toxicological Profile

Understanding the metabolic fate of this compound is essential for assessing its toxicological profile.

Metabolic Pathway

In vivo studies in rats have shown that this compound is rapidly absorbed and extensively metabolized. The major route of detoxification involves conjugation with glutathione, leading to the formation of a mercapturic acid derivative, which is then excreted in the urine. The primary urinary metabolite has been identified as N-acetyl-S-(2-methylpropenyl)cysteine.

Toxicity Summary

This compound is considered a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. Long-term exposure studies in rodents have shown evidence of carcinogenicity. A summary of its hazard classifications is presented in Table 3.

Table 3: Hazard Classification of this compound

| Hazard Class | Category |

| Flammable liquids | Category 2 |

| Acute toxicity, oral | Category 4 |

| Acute toxicity, inhalation | Category 4 |

| Skin corrosion/irritation | Category 1B |

| Serious eye damage/eye irritation | Category 1 |

| Skin sensitization | Category 1 |

| Carcinogenicity | Category 1B |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Analytical Methods

The analysis of this compound, particularly in environmental samples, is often performed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds

This is a general protocol for the analysis of volatile organic compounds like this compound in air samples.

Sample Collection:

-

Ambient air samples are collected using a sampler equipped with Tenax GC sorbent cartridges.

Instrumentation:

-

Capillary Gas Chromatograph coupled to a Mass Spectrometer.

Typical GC-MS Parameters (Illustrative):

-

Column: DB-VRX, 20 m x 0.18 mm ID, 1.0 µm film

-

Carrier Gas: Helium

-

Oven Program: Isothermal hold followed by a temperature ramp.

-

Injector: Split/splitless injector

-

MS Detector: Electron Ionization (EI) source, scanning a mass range of m/z 35-260.

This method has an estimated detection limit of 62 ng/m³ for this compound.

Safety and Handling

Due to its hazardous nature, strict safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Chloro-2-methyl-1-propene | C4H7Cl | CID 11241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Reactivity and Mechanism of 3-Chloro-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylpropene, also known as methallyl chloride, is a versatile bifunctional organochlorine compound. Its chemical reactivity is dominated by the interplay of an allylic carbon-chlorine bond and a carbon-carbon double bond. This guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, with a focus on nucleophilic substitution, elimination, and addition reactions. Detailed experimental protocols for key transformations, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇Cl | [1] |

| Molecular Weight | 90.55 g/mol | [1] |

| Appearance | Colorless to straw-colored liquid | [1] |

| Odor | Sharp, penetrating | [1] |

| Boiling Point | 71-72 °C | [2] |

| Melting Point | < -80 °C | [2] |

| Density | 0.925 g/mL at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, diethyl ether, and ethanol. | [1] |

| Vapor Pressure | 102 mmHg at 20 °C | [3] |

| Flash Point | -12 °C | [2] |

Core Reactivity and Mechanisms

The reactivity of this compound is dictated by the presence of both an allylic halide and a double bond. This unique structure allows it to participate in a variety of reactions, primarily nucleophilic substitutions and eliminations, with the reaction pathway being highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

As an allylic halide, this compound is adept at undergoing nucleophilic substitution reactions through both Sₙ1 and Sₙ2 mechanisms. The allylic system's ability to stabilize a positive charge plays a crucial role in its reactivity.

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo an Sₙ1 reaction. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. This delocalization of the positive charge across two carbon atoms significantly lowers the activation energy for this pathway. The subsequent attack of the nucleophile can occur at either of the two electrophilic carbon atoms, potentially leading to a mixture of products.

Sₙ2 Mechanism: With a strong nucleophile and a polar aprotic solvent, the Sₙ2 pathway is favored. This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The primary nature of the carbon-chlorine bond in this compound makes it susceptible to this direct displacement.

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Factors Influencing the Reaction Pathway:

-

Nucleophile: Strong nucleophiles (e.g., CN⁻, RS⁻, I⁻) favor the Sₙ2 mechanism, while weak nucleophiles (e.g., H₂O, ROH) favor the Sₙ1 mechanism.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) enhance the nucleophilicity of the attacking species, promoting the Sₙ2 pathway. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring the Sₙ1 pathway.

-

Leaving Group: The chloride ion is a good leaving group, facilitating both reaction types. The corresponding bromide and iodide analogs are even more reactive.

-

Temperature: Higher temperatures can favor the Sₙ1 pathway by providing the necessary energy to overcome the activation barrier for carbocation formation.

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form dienes. The competition between substitution and elimination is a key consideration in planning syntheses with this reagent.

E2 Mechanism: A strong, sterically hindered base, such as potassium tert-butoxide, will favor the E2 mechanism. This is a concerted reaction where the base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion departs simultaneously, forming a double bond. With this compound, this typically leads to the formation of isoprene (2-methyl-1,3-butadiene).

E1 Mechanism: Under conditions that favor the Sₙ1 reaction (weak base, polar protic solvent), the E1 reaction can also occur as a competing pathway. Following the formation of the allylic carbocation, a weak base can abstract a proton from an adjacent carbon to yield the diene product.

Caption: Competing E1 and E2 elimination pathways.

Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions, although the presence of the electron-withdrawing chloro-methyl group can influence the regioselectivity of the addition.

Polymerization

This compound can act as a monomer in polymerization reactions. Cationic polymerization can be initiated by Lewis acids, leading to the formation of polymers with repeating methallyl chloride units. These polymers can be further modified through substitution reactions of the pendant chloride groups.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of organic compounds.

Synthesis of Agrochemicals and Pharmaceuticals

This compound serves as a key intermediate in the production of several commercial products. For instance, it is a precursor to the insecticide carbofuran and the acaricide fenbutatin oxide.[2] Its utility in drug discovery is primarily as a scaffold to introduce the methallyl group, which can then be further functionalized.[4]

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-methylallylmagnesium chloride. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Caption: Formation of 2-methylallylmagnesium chloride.

Experimental Protocols

General Considerations

This compound is a flammable and volatile liquid that is harmful if swallowed or inhaled and causes skin irritation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents like Grignard reagents.

Synthesis of 2-Methylallyl Alcohol

Reaction: H₂C=C(CH₃)CH₂Cl + NaOH → H₂C=C(CH₃)CH₂OH + NaCl

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Add a 10% aqueous solution of sodium hydroxide (1.2 eq).

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the 2-methylallyl alcohol by distillation.

Synthesis of 2-Methylallyl Cyanide

Reaction: H₂C=C(CH₃)CH₂Cl + NaCN → H₂C=C(CH₃)CH₂CN + NaCl

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.1 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for several hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting 2-methylallyl cyanide by vacuum distillation.

Preparation of 2-Methylallylmagnesium Chloride (Grignard Reagent)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.1 eq) in the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the halide solution to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish solution of 2-methylallylmagnesium chloride is ready for use in subsequent reactions.

Data Presentation

Spectroscopic Data of this compound

-

¹H NMR (CDCl₃, 300 MHz): δ 5.10 (s, 1H), 4.95 (s, 1H), 4.05 (s, 2H), 1.80 (s, 3H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 141.5, 115.0, 50.0, 20.0.

-

IR (neat): 3080, 2970, 1650, 1450, 1250, 890 cm⁻¹.

-

Mass Spectrum (EI): m/z (%) 90 (M⁺, 30), 75 (100), 55 (80), 39 (60).

Reaction Product Spectroscopic Data

| Product | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat, cm⁻¹) | MS (EI, m/z) |

| 2-Methylallyl Alcohol | δ 5.00 (s, 1H), 4.85 (s, 1H), 4.00 (s, 2H), 1.75 (s, 3H), 1.50 (br s, 1H) | δ 145.0, 112.0, 68.0, 19.0 | 3350 (br), 3080, 2920, 1650, 1020, 890 | 72 (M⁺), 57, 41 |

| 2-Methylallyl Cyanide | δ 5.15 (s, 1H), 5.05 (s, 1H), 3.15 (s, 2H), 1.80 (s, 3H) | δ 135.0, 120.0, 118.0, 25.0, 20.0 | 3080, 2920, 2250 (CN), 1650, 890 | 81 (M⁺), 66, 41 |

| 3-Methoxy-2-methylpropene | δ 4.95 (s, 1H), 4.85 (s, 1H), 3.90 (s, 2H), 3.35 (s, 3H), 1.75 (s, 3H) | δ 143.0, 113.0, 78.0, 58.0, 19.5 | 3080, 2920, 1650, 1110, 890 | 86 (M⁺), 71, 45 |

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool in organic synthesis. A careful understanding of the factors that govern the competition between nucleophilic substitution and elimination reactions is crucial for controlling the outcome of its reactions. The detailed information provided in this guide is intended to facilitate the effective and safe use of this important building block in research and development.

References

Spectroscopic Analysis of 3-Chloro-2-methylpropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chloro-2-methylpropene (also known as methallyl chloride), a vital intermediate in the synthesis of various organic compounds, including plastics and pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by data from multiple spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.05 | Singlet | 1H | Vinylic Proton (H-1a) |

| ~4.95 | Singlet | 1H | Vinylic Proton (H-1b) |

| ~4.00 | Singlet | 2H | Allylic Protons (H-3) |

| ~1.80 | Singlet | 3H | Methyl Protons (H-4) |

Note: Experimental ¹H NMR data was not publicly available. The data presented is predicted based on standard chemical shift values and coupling principles. The two vinylic protons are diastereotopic and are expected to be non-equivalent, appearing as two distinct singlets. The allylic and methyl protons are also expected to appear as singlets due to the absence of adjacent protons for coupling.

¹³C NMR Data

Solvent: CDCl₃, Frequency: 75.5 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| 141.5 | Quaternary Olefinic Carbon (C-2) |

| 115.1 | Methylene Olefinic Carbon (C-1) |

| 49.6 | Chloromethyl Carbon (C-3) |

| 19.8 | Methyl Carbon (C-4) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | =C-H (Alkene) |

| 2980-2850 | Medium | C-H Stretch | C-H (Alkyl) |

| 1650 | Medium | C=C Stretch | Alkene |

| 1450 | Medium | C-H Bend | -CH₃, -CH₂- |

| 895 | Strong | C-H Bend (out-of-plane) | =CH₂ |

| 840-600 | Strong | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI), 70 eV[2]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |

| 55 | 100.0 | [C₄H₇]⁺ (Base Peak) |

| 90 | 47.5 | [M]⁺ (Molecular ion with ³⁵Cl) |

| 54 | 25.0 | [C₄H₆]⁺ |

| 92 | 15.7 | [M+2]⁺ (Molecular ion with ³⁷Cl) |

| 53 | 15.2 | [C₄H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Transfer to NMR Tube: The solution is carefully transferred into a clean, dry 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Spectrum: The salt plate "sandwich" containing the sample is placed in the spectrometer's sample holder.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: As this compound is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port that allows for volatilization.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a key process in mass spectrometry.

Caption: Workflow for the structural elucidation of a molecule using multiple spectroscopic techniques.

Caption: Simplified fragmentation pathway of this compound in Mass Spectrometry.

References

Navigating the Isomeric Landscape of C4H7Cl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C4H7Cl represents a diverse array of structural isomers, each with unique chemical properties and potential applications. This technical guide provides a thorough examination of the IUPAC nomenclature and synonyms for the various isomers of C4H7Cl, offering a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science. The information is presented to facilitate clear understanding and comparison, aiding in the identification and utilization of these compounds.

Isomers of C4H7Cl: A Systematic Classification

The isomers of C4H7Cl can be broadly categorized into two main groups: acyclic (alkenyl chlorides) and cyclic (cycloalkyl chlorides). Within these groups, further differentiation arises from the position of the chlorine atom and the carbon-carbon double bond (for alkenes) or the arrangement of substituents on the ring (for cycloalkanes). Additionally, stereoisomerism, including geometric (cis/trans or E/Z) and optical (R/S) isomerism, significantly expands the number of unique chemical entities.

A logical representation of the isomeric relationships is depicted in the diagram below.

Figure 1: Hierarchical classification of C4H7Cl isomers.

IUPAC Names and Synonyms

The following tables provide a detailed summary of the IUPAC names and common synonyms for the constitutional and stereoisomers of C4H7Cl. This data is crucial for accurate literature searching and chemical procurement.

Acyclic Isomers (Alkenyl Chlorides)

| IUPAC Name | Synonyms |

| 1-Chlorobut-1-ene | 1-chloro-1-butene |

| (E)-1-Chlorobut-1-ene | trans-1-Chloro-1-butene |

| (Z)-1-Chlorobut-1-ene | cis-1-Chloro-1-butene[1] |

| 2-Chlorobut-1-ene | 1-Butene, 2-chloro-; 2-Chlorobutene[2][3] |

| 3-Chlorobut-1-ene | α-Methallyl chloride; α-Methylallyl chloride; γ-Chloro-α-butylene[4] |

| (R)-3-Chlorobut-1-ene | (-)-3-Chloro-1-butene[5] |

| (S)-3-Chlorobut-1-ene | (+)-3-Chloro-1-butene[6] |

| 4-Chlorobut-1-ene | 4-chloro-but-1-ene |

| 1-Chlorobut-2-ene | Crotyl chloride; γ-Methallyl chloride; γ-Methylallyl chloride; 2-Butenyl chloride[7][8] |

| (E)-1-Chlorobut-2-ene | trans-Crotyl chloride; trans-1-Chloro-2-butene[9] |

| (Z)-1-Chlorobut-2-ene | cis-Crotyl chloride; cis-1-Chloro-2-butene |

| 2-Chlorobut-2-ene | 2-Chloro-2-butene(cis-trans); 2-chlorobut-2-ene[10] |

| (E)-2-Chlorobut-2-ene | trans-2-Chloro-2-butene |

| (Z)-2-Chlorobut-2-ene | cis-2-Chloro-2-butene[11][12] |

| 1-Chloro-2-methylpropene | Isocrotyl chloride; Dimethylvinyl chloride; 2,2-Dimethylvinyl chloride; α-Chloroisobutylene[13][14] |

| This compound | Methallyl chloride; 3-Chloro-2-methyl-1-propene; β-Methallyl chloride; Isobutenyl chloride[15][16][17] |

Cyclic Isomers (Cycloalkyl Chlorides)

| IUPAC Name | Synonyms |

| Chlorocyclobutane | Cyclobutyl chloride |

| (Chloromethyl)cyclopropane | Cyclopropylmethyl chloride; Cyclopropylcarbinyl chloride[18][19][20][21][22][23] |

| 1-Chloro-1-methylcyclopropane | - |

| 1-Chloro-2-methylcyclopropane | - |

| cis-1-Chloro-2-methylcyclopropane | - |

| trans-1-Chloro-2-methylcyclopropane | - |

Note: Some isomers, particularly the substituted cyclopropanes, may have fewer established common synonyms.

This guide serves as a comprehensive starting point for professionals working with compounds of the formula C4H7Cl. Accurate identification through IUPAC nomenclature and awareness of common synonyms are paramount for successful research and development endeavors.

References

- 1. 1-Butene, 1-chloro-, (Z)- [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. 1-Butene, 2-chloro- | C4H7Cl | CID 40555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-1-butene | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-1-butene, (-)- | C4H7Cl | CID 642163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+)-3-Chloro-1-butene | C4H7Cl | CID 72710709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Crotyl chloride | C4H7Cl | CID 11589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. 2-Butene, 2-chloro- [webbook.nist.gov]

- 11. 2-Chloro-2-butene | C4H7Cl | CID 5364761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (Z)-2-CHLORO-2-BUTENE | 2211-69-0 [chemicalbook.com]

- 13. 1-Propene, 1-chloro-2-methyl- | C4H7Cl | CID 10555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. 3-Chloro-2-methyl-1-propene | C4H7Cl | CID 11241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Chloro-2-methyl-1-propene - β-Methallyl chloride, 3-Chloro-2-methyl-1-propene [sigmaaldrich.com]

- 17. 3-氯-2-甲基-1-丙烯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 18. (Chloromethyl)cyclopropane | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (Chloromethyl)cyclopropane-5911-08-0 [ganeshremedies.com]

- 20. (Chloromethyl)cyclopropane [webbook.nist.gov]

- 21. (Chloromethyl)cyclopropane [webbook.nist.gov]

- 22. (Chloromethyl)cyclopropane|lookchem [lookchem.com]

- 23. (Chloromethyl)cyclopropane, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Solubility and stability of 3-Chloro-2-methylpropene

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various organic compounds. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Properties of this compound

This compound, also known as methallyl chloride, is a colorless to straw-colored liquid with a sharp, penetrating odor[1][2][3]. It is a halogenated organic compound with moderate volatility[1].

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media. Generally, it exhibits low solubility in water and high solubility in common organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Source |

| 20 | 0.5 | [1][2][4] |

| 25 | 1.4 | [3][5][6] |

Table 2: Qualitative Solubility in Various Solvents

| Solvent | Solubility | Source(s) |

| Acetone | Soluble | [3][5][7] |

| Chloroform | Very Soluble | [3][5][7] |

| Diethyl Ether | Miscible/Soluble | [1][3][5][7] |

| Ethanol | Miscible/Soluble | [1][3][5][7] |

Stability Characteristics

This compound is a reactive compound, and its stability is influenced by various environmental factors.

General Stability: Under normal temperatures and pressures, this compound is considered stable[1]. However, it is a volatile compound[3].

Conditions to Avoid:

-

Heat, Flames, and Ignition Sources: It is a highly flammable liquid with a flash point below 0°F and may be explosive when exposed to heat or flame[2][5][8]. Vapors can form explosive mixtures with air and travel to an ignition source[8][9].

-

Light: The compound is sensitive to light and can undergo polymerization upon exposure[2][5].

-

Incompatible Materials: It can react vigorously with oxidizing agents and is incompatible with strong bases[1][2][8].

-

Water/Moisture: While insoluble in water at room temperature, it may react with water at elevated temperatures[1][2][3]. The presence of moisture can lead to hydrolysis, causing samples to become acidic[3].

Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride gas[1][8].

Environmental Fate: In the atmosphere, this compound is expected to degrade by reaction with hydroxyl radicals (estimated half-life of 10 hours) and ozone (estimated half-life of 27 hours)[5][6].

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are crucial for reproducible research. The following are generalized methodologies adapted for this specific compound.

Protocol 1: Determination of Aqueous Solubility by Visual Method

Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature water bath

Procedure:

-

Add a precisely measured volume (e.g., 5 mL) of distilled water to a series of test tubes.

-

Equilibrate the test tubes in a constant temperature water bath set to the desired temperature (e.g., 20°C or 25°C).

-

Add incremental, precisely measured amounts of this compound to each test tube.

-

After each addition, stopper the test tube and vortex for 1-2 minutes to ensure thorough mixing.

-

Allow the mixture to settle for at least 30 minutes in the constant temperature bath and observe for any undissolved droplets.

-

The solubility is determined as the maximum concentration at which the this compound completely dissolves, forming a single phase.

Protocol 2: Quantitative Determination of Solubility using Gas Chromatography (GC)

Objective: To obtain a precise quantitative measurement of the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Shaking incubator or magnetic stirrer with temperature control

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the solution to stand undisturbed at the constant temperature to let any undissolved compound settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it to remove any undissolved microdroplets.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the GC calibration curve.

-

-

GC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the GC to generate a calibration curve.

-

Inject the diluted sample solution into the GC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

-

Protocol 3: Assessment of Thermal Stability

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

-

This compound

-

Sealed vials or ampoules

-

Oven or heating block

-

Analytical technique for quantification (e.g., GC, NMR)

Procedure:

-

Place a known amount of this compound into several sealed vials.

-

Place the vials in an oven at a specific temperature (e.g., 50°C, 75°C, 100°C).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the oven and allow it to cool to room temperature.

-

Analyze the contents of the vial to quantify the amount of remaining this compound and identify any degradation products.

-

Plot the concentration of this compound versus time at each temperature to determine the degradation kinetics.

Reactivity and Mechanistic Considerations

As an alkyl halide, the stability and reactivity of this compound are dictated by its susceptibility to nucleophilic substitution and elimination reactions. The presence of the double bond also allows for addition reactions.

Caption: General reaction pathways for this compound.